molecular formula C12H15F2N B13562789 1-(2,4-Difluorobenzyl)cyclopentan-1-amine

1-(2,4-Difluorobenzyl)cyclopentan-1-amine

Cat. No.: B13562789
M. Wt: 211.25 g/mol
InChI Key: IOGLGWKGWZIFPD-UHFFFAOYSA-N
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Description

1-(2,4-Difluorobenzyl)cyclopentan-1-amine is a chemical compound with the molecular formula C12H15F2N It is characterized by the presence of a cyclopentane ring attached to a benzyl group substituted with two fluorine atoms at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorobenzyl)cyclopentan-1-amine typically involves the reaction of 2,4-difluorobenzyl chloride with cyclopentanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorobenzyl)cyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atoms on the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(2,4-Difluorobenzyl)cyclopentan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorobenzyl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,6-Difluorobenzyl)cyclopentan-1-amine
  • 1-(2,4-Difluorophenyl)methylcyclopentan-1-amine

Uniqueness

1-(2,4-Difluorobenzyl)cyclopentan-1-amine is unique due to the specific positioning of the fluorine atoms on the benzyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and pharmacokinetic properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H15F2N

Molecular Weight

211.25 g/mol

IUPAC Name

1-[(2,4-difluorophenyl)methyl]cyclopentan-1-amine

InChI

InChI=1S/C12H15F2N/c13-10-4-3-9(11(14)7-10)8-12(15)5-1-2-6-12/h3-4,7H,1-2,5-6,8,15H2

InChI Key

IOGLGWKGWZIFPD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CC2=C(C=C(C=C2)F)F)N

Origin of Product

United States

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